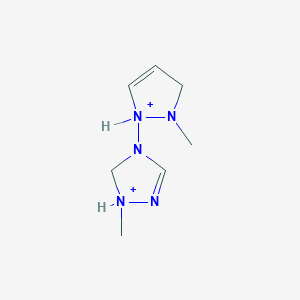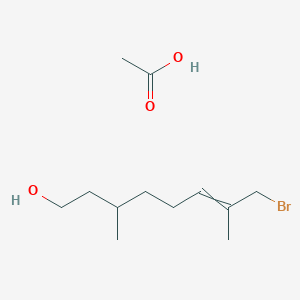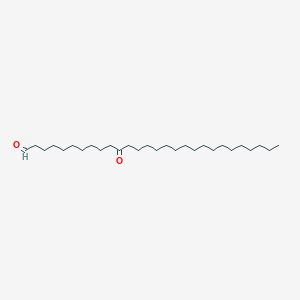![molecular formula C16H18N2O4S B14361052 5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide CAS No. 90234-38-1](/img/structure/B14361052.png)
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a phenylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine, followed by further functionalization steps. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid
- Methanesulfonyl chloride
- 2-Methoxy-N-phenylbenzamide
Uniqueness
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
90234-38-1 |
|---|---|
Formule moléculaire |
C16H18N2O4S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-methoxy-5-[methyl(methylsulfonyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(3,20)21)13-9-10-15(22-2)14(11-13)16(19)17-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,19) |
Clé InChI |
OLDMIYZPYRJZHW-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)




![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

